molecular formula C22H18N6O3S3 B2872480 4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 389073-20-5

4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2872480
CAS RN: 389073-20-5
M. Wt: 510.61
InChI Key: BTRBAXGFMNAJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H18N6O3S3 and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Complexation Research has demonstrated the synthesis of thiadiazolobenzamide derivatives through cyclization reactions, leading to the formation of novel compounds. Notably, these compounds have been used to create complexes with nickel (Ni) and palladium (Pd), which were analyzed using various spectroscopic methods and theoretical calculations. These complexes could have potential applications in catalysis or as part of materials science (Adhami et al., 2012).

Antimicrobial and Antifungal Activities A range of thiadiazole derivatives has been synthesized with the aim of exploring their antimicrobial and antifungal properties. These studies highlight the potential of thiadiazole compounds in developing new antimicrobial agents. The antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, has been a significant focus, indicating the broad-spectrum potential of these compounds (Sych et al., 2019).

Carbonic Anhydrase Inhibition Thiadiazole derivatives have been explored for their inhibitory effects on human carbonic anhydrase isoenzymes, a therapeutic target for conditions like glaucoma, edema, and epilepsy. These compounds have shown potent inhibitory activities, suggesting their potential utility in drug development for treating related disorders (Kasımoğulları et al., 2011).

Antiproliferative Activities The synthesis of pyrazole-sulfonamide derivatives from thiadiazole compounds and their testing against various cancer cell lines indicate promising antiproliferative activities. This suggests the potential application of these compounds in cancer research, particularly in the search for new chemotherapeutic agents (Mert et al., 2014).

properties

IUPAC Name

4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S3/c1-2-17-25-26-20(33-17)23-16(29)12-32-22-28-27-21(34-22)24-19(31)15-10-8-14(9-11-15)18(30)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,23,26,29)(H,24,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRBAXGFMNAJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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